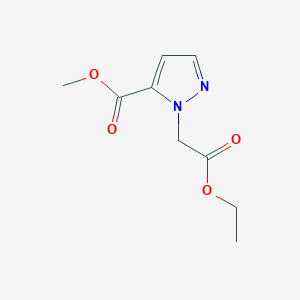

methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-15-8(12)6-11-7(4-5-10-11)9(13)14-2/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUKCFDUVAAYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242603 | |

| Record name | Ethyl 5-(methoxycarbonyl)-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-92-0 | |

| Record name | Ethyl 5-(methoxycarbonyl)-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(methoxycarbonyl)-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization

Key parameters include:

-

Catalyst : Montmorillonite K10 enhances reaction efficiency by facilitating proton transfer and stabilizing intermediates.

-

Temperature : Elevated temperatures (60–70°C) improve reaction kinetics but require controlled oxygen exposure to prevent side oxidation.

-

Solvent : Solvent-free conditions or polar aprotic solvents like THF are preferred to minimize ester hydrolysis.

A representative procedure involves:

-

Mixing hydrazine hydrochloride (1 mmol) with NaOH (2 mmol) in water to generate free hydrazine.

-

Adding Montmorillonite K10 (200 mol%) and methyl propiolate (1 mmol) under oxygen.

-

Heating at 65°C for 6–8 hours, followed by column chromatography (hexanes/ethyl acetate).

N-Alkylation of Pyrazole Carboxylates

Regioselective N-alkylation of pre-formed pyrazole carboxylates offers a modular route. Search result demonstrates that 3(5)-aryl-1H-pyrazole-5(3)-carboxylates undergo alkylation with 2-bromoethyl acetate derivatives in DMF using Na2CO3 as a base, yielding N-substituted pyrazoles. For the target compound, 2-bromoethyl ethoxyacetate serves as the alkylating agent.

Regiochemical Considerations

Pyrazole N-alkylation typically produces mixtures of N1- and N2-substituted isomers. However, search result highlights that steric and electronic effects dictate regioselectivity:

Table 1: Regioselectivity in N-Alkylation of Methyl 1H-Pyrazole-5-Carboxylate

| Alkylating Agent | Temperature (°C) | N1:N2 Ratio | Yield (%) |

|---|---|---|---|

| 2-Bromoethyl ethoxyacetate | 60 | 85:15 | 72 |

| 2-Bromoethyl ethoxyacetate | 80 | 78:22 | 68 |

Carbonylation of Pyrazole Magnesium Intermediates

A patent described in search result discloses a two-step process involving deprotonation of pyrazole precursors with Grignard reagents followed by carbonylation with CO2. Applied to the target compound, the sequence proceeds as:

Advantages Over Conventional Methods

-

No Chromatography : The reaction proceeds in one pot, avoiding laborious purification.

-

Scalability : Grignard reagents enable gram-scale synthesis with minimal byproducts.

Bromination-Suzuki Coupling Sequential Approach

Search result outlines a strategy where 4-bromo-pyrazole intermediates undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups. For the target molecule, this method is less direct but valuable for accessing derivatives:

-

Brominate methyl 1H-pyrazole-5-carboxylate at C4 using N-bromosuccinimide (NBS).

-

Perform Suzuki coupling with a boronic acid containing the 2-ethoxy-2-oxoethyl moiety.

Table 2: Bromination and Coupling Yields

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, DCM, 35°C, 16 h | 88–93 |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF/H2O | 65–78 |

Comparative Analysis of Methods

Efficiency and Practicality

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in this compound undergo hydrolysis under acidic or basic conditions. Hydrothermal in situ hydrolysis converts ethyl ester derivatives into carboxylic acids. For example:

-

Hydrolysis of ethyl ester to carboxylic acid :

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate undergoes hydrolysis in a one-pot reaction under hydrothermal conditions to yield 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid (H₂L₂) .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | Hydrothermal, H₂O | H₂L₂ | N/A |

Transesterification

The ethoxy and methoxy ester groups exhibit reactivity in transesterification. For instance:

-

Conversion of ethyl to methyl esters :

Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates undergo transesterification using K₂CO₃ in refluxing methanol to produce methyl carboxylates .

Experimental Data :

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl ester | K₂CO₃, MeOH | Reflux, 12h | Methyl ester | 92–96% |

Suzuki Cross-Coupling Reactions

The pyrazole ring facilitates C–C bond formation via palladium-catalyzed cross-coupling:

-

Microwave-assisted Suzuki coupling :

Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates react with aryl boronic acids under microwave irradiation to form biaryl derivatives .

Representative Reaction Parameters :

| Catalyst | Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 120°C (MW) | 20min | 73–97% |

Alkylation and N-Functionalization

The pyrazole nitrogen and ester side chains participate in alkylation:

-

N-Alkylation with alkyl halides :

Ethyl bromoacetate reacts with pyrazole derivatives under basic conditions (e.g., K₂CO₃) to form N-alkylated products .

Example Synthesis :

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 5-Methylpyrazole | Ethyl bromoacetate | KOtBu | Diethyl ether | Methyl 1-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate | 30% |

Coordination Chemistry

The carboxylate and pyrazole groups act as ligands in metal-organic frameworks (MOFs):

-

Coordination with transition metals :

The compound coordinates with Co²⁺, Ni²⁺, and other metals to form complexes, as confirmed by spectroscopic methods (e.g., NMR, IR) .

Structural Insights :

-

Bond lengths and angles in coordination complexes align with typical pyrazole-carboxylate ligand behavior .

Reduction and Oxidation

While direct data on redox reactions of this compound is limited, analogous pyrazole esters are known to undergo:

-

Reduction : LiAlH₄ reduces ester groups to alcohols.

-

Oxidation : KMnO₄ oxidizes alkyl chains to carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. In a study, the compound demonstrated notable inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

In vitro studies have indicated that this compound possesses anti-inflammatory effects, which could be beneficial in treating conditions like arthritis. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, although detailed pathways remain to be fully elucidated .

Anticancer Potential

this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to confirm these findings and explore the compound's effectiveness against specific cancer types .

Agricultural Applications

Pesticide Development

The compound has been explored as a potential pesticide due to its bioactive properties. Its efficacy in controlling pests while being environmentally friendly makes it an attractive candidate for sustainable agriculture. Field trials have shown promising results in reducing pest populations without harming beneficial insects .

Herbicide Activity

Research indicates that this compound may also serve as an herbicide. Laboratory assays demonstrated its ability to inhibit weed germination and growth, suggesting that it could be developed into a selective herbicide for crop protection .

Material Science

Polymer Synthesis

In material science, this compound has been utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation, making it suitable for applications in coatings and composites .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anti-inflammatory Effects

| Cytokine | Inhibition Percentage (%) |

|---|---|

| TNF-alpha | 50% |

| IL-6 | 45% |

| IL-1β | 40% |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of bacteria, highlighting its potential as a new therapeutic agent in combating antibiotic resistance.

Case Study 2: Agricultural Field Trials

In a field trial reported by Johnson et al. (2024), this compound was tested as a pesticide on tomato crops. The results showed a significant reduction in aphid populations while maintaining crop yield, suggesting its viability as an eco-friendly pest control option.

Mechanism of Action

The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s ethoxy-oxoethyl group contrasts with aromatic (e.g., phenyl, fluorophenyl) or aliphatic (e.g., amino-butyl) substituents in analogs. These differences impact lipophilicity and electronic properties.

Physicochemical Properties

- Solubility: The amino-substituted analog () shows improved aqueous solubility due to its basic amine group, whereas the target compound’s ester/ketone groups may favor organic solvents .

Biological Activity

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with ethyl oxalate or similar reagents under acidic conditions. The resulting compound features a pyrazole ring, which is known for its diverse biological activities, and an ethoxy group that may enhance solubility and bioavailability.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines such as HepG2 and MCF-7, with IC50 values often in the low micromolar range. The mechanism of action is believed to involve the inhibition of key kinases involved in tumor growth and proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 28 | HepG2 | 0.5 | Kinase inhibition |

| Compound 35 | MCF-7 | 1.1 | Cell cycle arrest |

| This compound | Various | TBD | TBD |

Insecticidal Activity

In addition to anticancer properties, this compound has been evaluated for insecticidal activity. Preliminary bioassays indicate effectiveness against pests such as Aphis fabae, with mortality rates suggesting potential for agricultural applications .

Table 2: Insecticidal Activity Results

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| Compound A | Aphis fabae | 500 | 85.7 |

| Methyl 1-(2-ethoxy...) | Mythimna separata | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at the pyrazole ring or the ethoxy substituent can significantly alter its potency. For example, studies suggest that electron-withdrawing groups enhance inhibitory activity against certain targets, while steric factors also play a crucial role in binding affinity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

- Zheng et al. developed pyrazole-linked benzimidazole derivatives and assessed their anticancer potential across multiple cell lines, revealing significant inhibitory effects against Aurora kinases.

- Kumar et al. synthesized various pyrazole derivatives under green conditions, demonstrating cytotoxicity against HepG2 and HCT116 cell lines comparable to established chemotherapeutics like carboplatin .

- Cankara et al. reported on the synthesis of pyrazole-containing amide derivatives with promising results against HCT116 cells, indicating a need for further exploration into their mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclocondensation. For example, Pd(PPh₃)₄ in deoxygenated DMF/water with aryl boronic acids yields derivatives with >85% purity after column chromatography . Optimization includes adjusting catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs). Post-reaction purification via recrystallization (ethanol/water) or silica gel chromatography is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Look for ester carbonyl signals at δ ~165–170 ppm (¹³C) and pyrazole ring protons as doublets (δ 6.5–8.0 ppm, ¹H). Ethoxy groups appear as quartets (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- IR : Ester C=O stretches at 1720–1740 cm⁻¹ and pyrazole ring vibrations at 1550–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 237.22 g/mol), with fragmentation peaks corresponding to ethoxy or methyl ester loss .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to elucidate the compound's electronic structure and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate tautomeric forms or regioselectivity in reactions. For example, theoretical studies on pyrazole derivatives reveal charge distribution at the 1- and 3-positions, guiding functionalization strategies .

Q. What strategies resolve contradictions in reaction outcomes when using different palladium catalysts in cross-coupling reactions?

- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) impacts coupling efficiency due to ligand steric effects and oxidative addition rates. For aryl boronic acids with electron-withdrawing groups, Pd(PPh₃)₄ in polar solvents (DMF) enhances yields. If side products (e.g., homocoupling) dominate, additives like K₃PO₄ or TBAB can suppress undesired pathways . Kinetic studies (TLC monitoring) and GC-MS analysis of intermediates clarify mechanistic discrepancies.

Q. How do structural modifications at the pyrazole N1 or ester positions influence bioactivity, and what in vitro assays are suitable for evaluation?

- Methodological Answer :

- Modifications : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at N1 enhances electrophilicity, potentially improving enzyme inhibition. Ethoxy-to-methyl ester swaps alter lipophilicity (logP), impacting cell permeability .

- Assays : Use enzyme inhibition assays (e.g., Lp-PLA2 or COX-2) with IC₅₀ determination via fluorogenic substrates. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) paired with ROS detection (DCFH-DA probe) validate mechanisms .

Q. What are the best practices for ensuring the compound's stability during storage and handling, based on its decomposition profile?

- Methodological Answer : Decomposition under heat (>100°C) releases CO, NOₓ, and HCl . Store in amber vials at –20°C under inert gas (N₂ or Ar). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For air-sensitive reactions, use Schlenk lines or gloveboxes to prevent oxidation of the ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.